molecular formula C10H8Cl2N2OS B2592130 1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol CAS No. 338966-99-7

1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol

Cat. No.: B2592130
CAS No.: 338966-99-7
M. Wt: 275.15
InChI Key: ASANWRAIXDBKEM-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol ( 338966-99-7) is a chemical compound with the molecular formula C 10 H 8 Cl 2 N 2 OS and a molecular weight of 275.15 g/mol . It belongs to the class of imidazole-2-thiol derivatives, a privileged scaffold in medicinal chemistry and drug discovery . The imidazole ring is a fundamental building block in many biologically active molecules and is known for its potential in kinase inhibition concepts . This specific derivative, featuring a 2,4-dichloro-5-methoxyphenyl substituent, serves as a valuable synthetic intermediate for researchers developing novel hybrid molecules . Such hybrids are central to modern anticancer research, where they are designed to combine pharmacophores to target multiple pathways or enhance efficacy against specific tumor cell lines . This product is intended for use in chemical synthesis and biological screening in a laboratory setting. For Research Use Only. Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2OS/c1-15-9-5-8(6(11)4-7(9)12)14-3-2-13-10(14)16/h2-5H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASANWRAIXDBKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C=CNC2=S)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol typically involves the reaction of 2,4-dichloro-5-methoxyaniline with imidazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Various reduced forms depending on the specific conditions.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

1-(2,4-Dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-dichloro substituents in the target compound enhance electrophilicity and lipophilicity compared to monosubstituted analogs (e.g., 4-chloro in CAS 17452-31-2).
  • N1-Substituent Diversity : Alkyl or aryl groups at N1 (e.g., methyl in CAS 17452-31-2, propyl-isopropoxy in ) modulate solubility and metabolic stability. The target compound’s dichlorophenyl group may confer higher metabolic resistance compared to smaller substituents .

Physicochemical Properties

Property Target Compound 1-(4-Methoxy-2-methylphenyl)-1H-imidazole-2-thiol 5-(4-Chlorophenyl)-1-(2,3-dichlorophenyl)-1H-imidazole-2-thiol
Molecular Weight ~328.2 g/mol (estimated) 220.3 g/mol 356.7 g/mol
Purity Not reported ≥95% ≥95%
Solubility Likely low (high Cl content) Moderate (polar methoxy group) Very low (multiple Cl groups)
Melting Point Not reported Not reported Not reported

Key Observations :

  • The target compound’s higher molecular weight and dichloro substituents suggest lower aqueous solubility compared to methoxy-substituted analogs .
  • Purity standards (≥95%) are consistent across commercially available derivatives, emphasizing rigorous synthesis protocols .

Biological Activity

1-(2,4-Dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol is an organic compound notable for its unique structural characteristics, including an imidazole ring and a thiol group. Its molecular formula is C11H10Cl2N2OS, with a molecular weight of 289.18 g/mol. This compound has garnered attention due to its potential biological activities, making it a candidate for various pharmaceutical applications.

Structural Characteristics

The compound features:

  • Imidazole Ring : A five-membered aromatic heterocycle that is common in many biologically active molecules.
  • Thiol Group : Contributes to the compound's reactivity and potential biological interactions.
  • Dichloro and Methoxy Substituents : These functional groups enhance the chemical reactivity and influence the biological activity of the compound.

Biological Activities

Research indicates that 1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its utility in treating infections.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects : Similar compounds have displayed anti-inflammatory properties, which could be relevant for conditions like arthritis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibitory effects on cancer cell lines
Anti-inflammatoryPotential to reduce inflammation

The mechanism by which 1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol exerts its biological effects involves interactions with specific molecular targets. These may include:

  • Enzyme Inhibition : The compound can bind to enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It may interact with cellular receptors, altering their activity and affecting downstream signaling pathways.

Case Studies

Several studies have explored the biological activity of imidazole derivatives similar to 1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol:

  • Anti-inflammatory Activity : A study demonstrated that related imidazole compounds exhibited significant anti-inflammatory effects comparable to established drugs like diclofenac at similar dosages (100 mg/kg) .
  • Anticancer Activity : Research involving molecular docking studies revealed that certain imidazole derivatives had high binding affinities to cancer-related targets such as COX-2, suggesting a mechanism for their anticancer effects .
  • Antimicrobial Studies : Investigations into the structure-activity relationship (SAR) of imidazole derivatives indicated that modifications to the aryl groups significantly influenced their antibacterial potency against strains like MRSA .

Synthesis and Applications

The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol typically involves:

  • Starting Materials : 2,4-dichloro-5-methoxyaniline and imidazole-2-thiol.
  • Reaction Conditions : Conducted in the presence of bases like potassium carbonate in solvents such as DMF under heat.

Table 2: Synthetic Routes and Conditions

StepDescription
Reactants2,4-Dichloro-5-methoxyaniline + Imidazole-2-thiol
BasePotassium carbonate
SolventDimethylformamide (DMF)
TemperatureHeated to facilitate reaction

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